6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine
Overview
Description
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to a thiadiazolo-pyridine ring system
Preparation Methods
The synthesis of 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine typically involves the reaction of pyridine-2,3-diamines with thionyl chloride in various solvents. This classical method requires refluxing the reactants to achieve the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The thiadiazolo-pyridine ring system can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic field-effect transistors and organic photovoltaic devices due to its favorable electronic properties.
Medicinal Chemistry: The compound and its derivatives exhibit biological activities such as anticancer, antidiabetic, and antibacterial properties.
Materials Science: It is incorporated into materials for organic electroluminescent devices and other advanced materials applications.
Mechanism of Action
The mechanism of action of 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transport and improve device performance .
Comparison with Similar Compounds
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine can be compared with similar compounds such as:
6-Bromo[1,2,5]selenadiazolo[3,4-b]pyridine: This compound has a selenium atom instead of sulfur, which can alter its electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine: This compound has two bromine atoms, which can lead to different substitution patterns and applications.
The uniqueness of this compound lies in its specific electronic properties and the versatility of its chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXWRJNHRLSHIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326978 | |
Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72023-75-7 | |
Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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